7-(Benzyloxy)-3-methylindole
CAS No.:
Cat. No.: VC18349130
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15NO |
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Molecular Weight | 237.30 g/mol |
IUPAC Name | 3-methyl-7-phenylmethoxy-1H-indole |
Standard InChI | InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3 |
Standard InChI Key | MWBASJCEVACVJM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
The indole core of 7-(benzyloxy)-3-methylindole consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituents at the 3- and 7-positions significantly influence its electronic and steric properties:
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Benzyloxy group (7-position): Enhances lipophilicity and may modulate interactions with biological targets through π-π stacking.
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Methyl group (3-position): Introduces steric hindrance, potentially affecting regioselectivity in chemical reactions .
Table 1: Key Molecular Properties
The absence of a dedicated CAS number for 7-(benzyloxy)-3-methylindole suggests it may be a novel or less-studied analog of its 1-methyl counterpart (CAS 475577-34-5) .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 7-(benzyloxy)-3-methylindole can be inferred from methodologies used for analogous indoles:
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Indole Ring Formation:
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Modified Leimgruber–Batcho reaction: Condensation of 2-nitroaryl enamines with aldehydes, followed by nitro group reduction and cyclization . For example, α-CF₃-β-(2-nitroaryl) enamines react with benzaldehydes to form α,β-diaryl-CF₃-enones, which undergo Pd/C-catalyzed reduction to yield 3-benzylindoles .
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Key Reagents: NH₄HCO₂-Pd/C system for selective nitro reduction .
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Functionalization:
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
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Indole Cyclization | NH₄HCO₂ (5 eq), Pd/C, MeOH, 65°C | 90–99% | |
Benzyloxy Protection | BnBr, K₂CO₃, DMF, 80°C | 85–92% |
Spectral Characterization
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¹H NMR: The benzyloxy group’s aromatic protons appear as a multiplet (δ 7.47–7.34), while the indole proton resonates downfield (δ 6.49) . The methyl group at C3 typically shows a singlet near δ 2.40.
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MS (HRMS): Expected molecular ion peak at m/z 237.1154 for C₁₆H₁₅NO .
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The benzyloxy group serves as a metabolically stable surrogate for phenolic -OH, improving pharmacokinetics .
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Fragment-Based Design: The methyl group at C3 provides a handle for further functionalization via cross-coupling reactions .
Material Science
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Organic Semiconductors: Indole derivatives with electron-donating groups (e.g., benzyloxy) show promise in OLEDs due to tunable HOMO-LUMO gaps.
Challenges and Future Directions
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Synthetic Accessibility: Positional isomerism (e.g., 1-methyl vs. 3-methyl) complicates regioselective synthesis .
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Biological Profiling: In vitro assays are needed to validate hypothesized antimicrobial and anticancer activities.
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Computational Modeling: DFT studies could predict reactivity at the C2 and C5 positions for further derivatization .
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